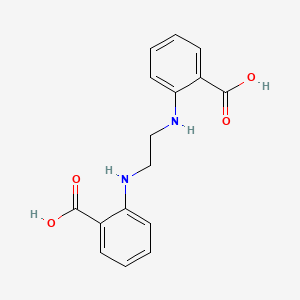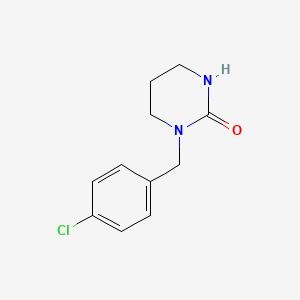
1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one
Übersicht
Beschreibung
1-(4-chlorobenzyl)tetrahydropyrimidin-2(1H)-one, often referred to as 4-chlorobenzyl-THP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This molecule is a heterocyclic compound that contains a five-membered ring composed of a nitrogen atom, four carbon atoms, and a chlorine atom. 4-chlorobenzyl-THP has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A novel approach for synthesizing N1-substituted 3,4-dihydropyrimidin-2(1H)-ones was developed, using α-chlorobenzyl isocyanates with ethyl N-alkyl(aryl)-β-aminocrotonates. This method produced high yields of Nl-aryl and N1-alkyl substituted Biginelli compounds that are challenging to obtain by other methods (Sukach et al., 2006).
Pharmaceutical and Therapeutic Properties
- The synthesis of 3,4-dihydropyrimidin-2(1H)-ones using alcohols in aqueous media was developed under environmentally friendly conditions. These derivatives are important intermediates with therapeutic and pharmacological properties (Kęciek et al., 2020).
- Compounds derived from 3,4-dihydropyrimidin-2(1H)-one demonstrated potential anticancer activities. The study also found that certain structural features, like the introduction of an aryl chain, contributed to anti-proliferative potency (Liu et al., 2019).
Molecular Properties and Chemical Reactions
- Quantum chemical features of certain derivatives were analyzed to understand their molecular properties. These studies also included evaluations of cytotoxic activities against human cancer cell lines (Kökbudak et al., 2020).
- The influence of substituents on NMR and DFT studies of tetrahydropyrimidinone derivatives was examined, revealing insights into the electronic and steric effects on these compounds (Memarian & Sanchooli, 2016).
Applications in Corrosion Inhibition
- The effectiveness of 3,4-dihydropyrimidin-2(1H)-ones as corrosion inhibitors for mild steel in hydrochloric acid was investigated, revealing significant inhibition efficiency. This study linked the inhibition to electronic properties derived from quantum chemical approaches (Yadav et al., 2010).
Other Synthetic Applications
- Advances in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including new methodologies and applications in areas like combinatorial chemistry and natural product synthesis, have been highlighted, reflecting the compound's diverse utility (Kappe, 2000).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAJHRMBUHXWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




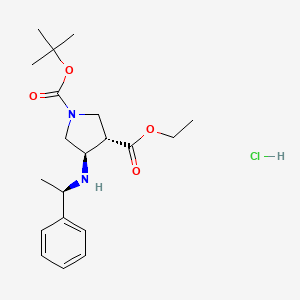

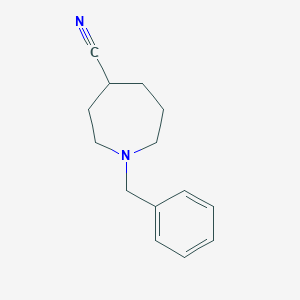

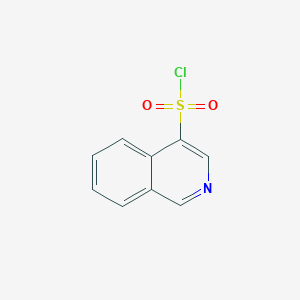
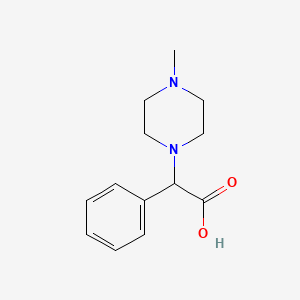

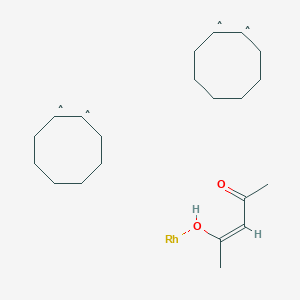

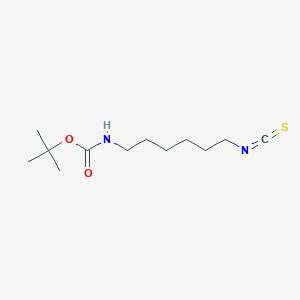
![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)

